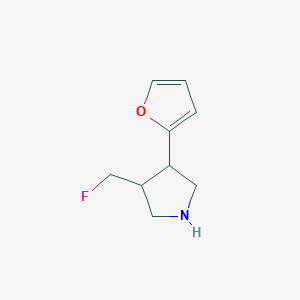

3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine

Overview

Description

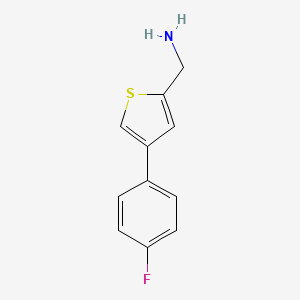

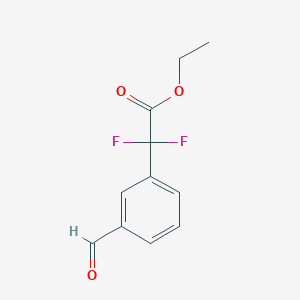

The compound “3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine” is a complex organic molecule that contains a pyrrolidine ring substituted with a furan ring and a fluoromethyl group . Pyrrolidine is a cyclic amine, and furan is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Molecular Structure Analysis

The molecular formula of “3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine” is C8H11NO . It has a molecular weight of 137.18 g/mol . The structure consists of a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. This ring is substituted at the 3-position with a fluoromethyl group and at the 4-position with a furan ring .Scientific Research Applications

Virtual Screening and Drug Discovery

A virtual screening campaign targeting the serotonin receptor 5-HT6R led to the identification and optimization of compounds with unique chemical scaffolds, significantly different from known serotonin receptor ligands. The compound 4-(5-{[(2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)amino]methyl}furan-2-yl)phenol, derived from such a campaign, demonstrated promising pro-cognitive properties by reversing memory impairment in a preclinical model, suggesting potential applications in developing novel antipsychotic or antidepressant medications with cognitive benefits (Staroń et al., 2019).

Kinase Inhibition for Therapeutic Applications

Research into furans, pyrroles, and pyrazolones identified 3-pyridyl-2,5-diaryl-pyrroles as potent and orally bioavailable inhibitors of p38 kinase, a protein kinase involved in inflammatory processes and cell differentiation. One specific compound, L-167307, showed efficacy in reducing secondary paw swelling in a rat model of arthritis, indicating its potential for therapeutic use in inflammatory diseases (de Laszlo et al., 1998).

Fluorescence Chemosensors

The development of fluorophores based on the 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione scaffold, which exhibits high selectivity and sensitivity for Fe3+/Fe2+ ions, represents another application. These compounds have been applied in living cell imaging, specifically for detecting Fe3+ in HepG2 cells, demonstrating their utility in biological research and potential diagnostic applications (Maity et al., 2018).

Synthesis and NMR Studies

Synthetic and NMR studies of 2- and 3-fluorosubstituted heterocycles, including furans and pyrroles, have provided insights into their structural and electronic properties. These studies are crucial for understanding the behavior of these compounds in various chemical reactions and for designing new materials with desired properties (Dvornikova et al., 2003).

Antioxidative Activity of Heterocyclic Compounds

Investigation into the antioxidative properties of heterocyclic compounds, including pyrroles found in coffee volatiles produced by the Maillard reaction, has shown that pyrroles exhibit significant antioxidant activity. This research highlights the potential of these compounds in food science and preservation, as well as in the development of natural antioxidants (Yanagimoto et al., 2002).

Future Directions

properties

IUPAC Name |

3-(fluoromethyl)-4-(furan-2-yl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c10-4-7-5-11-6-8(7)9-2-1-3-12-9/h1-3,7-8,11H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWMZSGSBOTRGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C2=CC=CO2)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Fluoromethyl)-4-(furan-2-yl)pyrrolidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(Butan-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1531957.png)

![1,4-Dioxa-8-azaspiro[4.5]decane, 8-(4-iodophenyl)-](/img/structure/B1531960.png)

![4-[(4-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B1531961.png)

![(4S)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1531965.png)

![3-[(2-Bromoacetyl)amino]-N-propylbenzamide](/img/structure/B1531966.png)

![[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1531977.png)